molecular formula C14H14O2 B1581302 3,3'-Dimethoxybiphenyl CAS No. 6161-50-8

3,3'-Dimethoxybiphenyl

Cat. No.: B1581302
CAS No.: 6161-50-8
M. Wt: 214.26 g/mol
InChI Key: UCHNVSDXSPIKRG-UHFFFAOYSA-N
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Description

3,3’-Dimethoxybiphenyl: is an organic compound with the molecular formula C14H14O2 . It is a derivative of biphenyl, where two methoxy groups are attached to the 3 and 3’ positions of the biphenyl structure. This compound is known for its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 3,3’-dimethoxybiphenyl involves the reaction of o-dianisidine with sodium nitrite in the presence of hydrochloric acid . The reaction mixture is then treated with hypophosphorous acid to yield the desired product . The detailed procedure is as follows:

  • Dissolve 40 g of o-dianisidine in 400 ml of water and 31 ml of concentrated hydrochloric acid.
  • Heat the solution to boiling and then cool it to 15°C.
  • Add 35 ml of concentrated hydrochloric acid and a solution of 23.3 g of sodium nitrite in 50 ml of water.
  • Stir the mixture at 5-10°C for 15-20 minutes.
  • Pour the mixture into 325 ml of ice-cold 30% hypophosphorous acid solution.
  • Allow the reaction to proceed for 8-10 hours at room temperature.
  • Separate the organic layer and extract with ether.
  • Dry the ether solution and distill to obtain 3,3’-dimethoxybiphenyl.

Industrial Production Methods:

Industrial production of 3,3’-dimethoxybiphenyl typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions:

3,3’-Dimethoxybiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Benzoyl chloride and stannic chloride.

    Friedel-Crafts Acetylation: Acetic anhydride and aluminum chloride.

Major Products:

    3,6-Dimethoxy-9-phenylfluoren-9-ol: from bromination.

    4-Acetyl-3,3’-dimethoxybiphenyl: from Friedel-Crafts acetylation.

Scientific Research Applications

3,3’-Dimethoxybiphenyl has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is utilized in the development of new materials with specific properties.

    Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.

    Chemical Reactions Studies: It is used to study various chemical reactions and mechanisms.

Mechanism of Action

The mechanism of action of 3,3’-dimethoxybiphenyl involves its ability to undergo substitution and acetylation reactions. The methoxy groups activate the biphenyl ring towards electrophilic substitution, allowing for the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

  • 4,4’-Dimethoxybiphenyl
  • 3,3’-Dimethylbiphenyl
  • 4,4’-Dihydroxybiphenyl

Comparison:

  • 3,3’-Dimethoxybiphenyl is unique due to the position of the methoxy groups, which influence its reactivity and the types of reactions it undergoes.
  • 4,4’-Dimethoxybiphenyl has methoxy groups at the 4 and 4’ positions, leading to different reactivity patterns.
  • 3,3’-Dimethylbiphenyl has methyl groups instead of methoxy groups, affecting its chemical properties and reactions.
  • 4,4’-Dihydroxybiphenyl has hydroxyl groups, making it more reactive towards certain types of reactions compared to methoxy-substituted biphenyls.

Properties

IUPAC Name

1-methoxy-3-(3-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H14O2/c1-15-13-7-3-5-11(9-13)12-6-4-8-14(10-12)16-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHNVSDXSPIKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210626
Record name 3,3'-Dimethoxy-1,1'-biphenyl
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6161-50-8
Record name 3,3′-Dimethoxybiphenyl
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Record name 3,3'-Dimethoxy-1,1'-biphenyl
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Record name 3,3'-Dimethoxybiphenyl
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Record name 3,3'-Dimethoxy-1,1'-biphenyl
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Record name 3,3'-dimethoxy-1,1'-biphenyl
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Record name 3,3'-DIMETHOXY-1,1'-BIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,3'-Dimethoxybiphenyl?

A1: The molecular formula of this compound is C14H14O2. Its molecular weight is 214.26 g/mol. []

Q2: Are there any notable structural features of this compound derivatives revealed by crystallography?

A2: Crystallographic studies of various this compound derivatives have revealed interesting structural features. For instance, in 4,4′-Diiodo-3,3′-dimethoxybiphenyl, the molecules lie on inversion centers and are linked by I⋯O interactions. [] Another study on 5,5'-Bis(hydroxymethyl)-3,3'-dimethoxybiphenyl-2,2'-diol revealed a new three-dimensional 3-modal topology of synthons. []

Q3: What are some applications of this compound derivatives in material science?

A3: Derivatives of this compound, specifically those incorporating ester and/or amide linkages, have been investigated for their thermotropic liquid-crystalline properties. These materials exhibit phase transitions at specific temperatures, making them potentially suitable for applications in displays, sensors, and other technologies that utilize liquid crystals. [, , ]

Q4: How does the length of the spacer group in copolymers containing this compound units affect their thermotropic behavior?

A4: Research has shown that increasing the length of the methylene spacer in polyamides containing this compound units generally leads to a decrease in the melting point of the polymer. [] This highlights the influence of structural modifications on the material properties of these polymers.

Q5: How are this compound derivatives employed in photolithography?

A5: Certain this compound derivatives, notably 4,4'-diazido-3,3'-dimethoxybiphenyl (DMDA), are used as photoactive compounds in negative photoresist formulations for i-line (365 nm) lithography. [] Upon exposure to UV light, DMDA undergoes photochemical reactions leading to crosslinking of the resist material, enabling pattern formation on substrates.

Q6: What are the advantages of using 4,4'-diazido-3,3'-dimethoxybiphenyl (DMDA) in i-line negative photoresists?

A6: DMDA exhibits high transmittance (80%/µm) and high resist contrast (γ) at the i-line wavelength (365 nm). [] These properties are crucial for achieving high-resolution patterns in lithographic processes.

Q7: How does the photochemical behavior of 2,7-diazidofluorene, a structurally similar compound to DMDA, differ in poly(methyl methacrylate) (PMMA) films?

A7: Laser photolysis studies have shown that while both 2,7-diazidofluorene and DMDA form azido nitrene intermediates upon UV irradiation, their subsequent reactions differ in PMMA films. [] The reaction related to azido nitrene formation from DMDA continues for a longer duration compared to 2,7-diazidofluorene, suggesting differences in their miscibility and aggregation behavior within the polymer matrix.

Q8: Can halomethylaryl ketones enhance the contrast of negative photoresists containing DMDA?

A8: Yes, incorporating halomethylaryl ketones as base-labile water-repellent compounds in negative resists with DMDA can improve contrast. [] This enhancement is attributed to the combined effect of the crosslinked resist and the hydrophobic halomethylaryl ketone in retarding base developer penetration in exposed regions.

Q9: How is this compound typically synthesized?

A9: this compound can be synthesized through a diazotization reaction followed by replacement of the diazonium group with hydrogen, starting from o-dianisidine. []

Q10: What is the major product obtained from the bromination of this compound?

A10: Bromination of this compound primarily occurs at the 6 and 6' positions. [] This selectivity is likely influenced by the electronic effects of the methoxy substituents.

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